N-(1,3-benzodioxol-5-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
Molecular Formula |
C19H15FN4O4 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H15FN4O4/c20-12-2-1-3-13-17(12)18(23-22-13)24-8-10(6-16(24)25)19(26)21-11-4-5-14-15(7-11)28-9-27-14/h1-5,7,10H,6,8-9H2,(H,21,26)(H,22,23) |
InChI Key |
JEUQXKBFXWQUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and indazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts. The reaction conditions often require controlled temperatures, pressures, and pH levels to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness. Quality control measures, such as chromatography and spectroscopy, would be employed to monitor the product’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHYL-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Uniqueness
Compared to similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE may exhibit unique properties due to the presence of the fluorine atom in the indazole ring. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
